molecular formula C12H18N2 B1375252 3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline CAS No. 1432679-13-4

3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline

Cat. No.: B1375252
CAS No.: 1432679-13-4
M. Wt: 190.28 g/mol
InChI Key: QWDGZWBPLJZAFQ-UHFFFAOYSA-N
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Description

3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline is an organic compound that features a cyclopropyl group, a methylamino group, and an aniline moiety

Scientific Research Applications

3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline typically involves multi-step organic reactions. One common method is the reductive amination of 3-nitrobenzaldehyde with cyclopropylmethylamine, followed by catalytic hydrogenation to reduce the nitro group to an amine. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like Pd/C.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4), and halogenating agents (Cl2, Br2).

Major Products Formed

    Oxidation: Oxidized derivatives of the aniline moiety.

    Reduction: Reduced forms of the nitro or other functional groups.

    Substitution: Substituted aniline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-{2-[Cyclopropyl(methyl)amino]ethyl}phenol: Similar structure but with a hydroxyl group instead of an aniline moiety.

    3-{2-[Cyclopropyl(methyl)amino]ethyl}benzaldehyde: Contains an aldehyde group instead of an aniline moiety.

Uniqueness

3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[2-[cyclopropyl(methyl)amino]ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(12-5-6-12)8-7-10-3-2-4-11(13)9-10/h2-4,9,12H,5-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDGZWBPLJZAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=CC=C1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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